molecular formula C29H27NO4 B4753748 4,4-DIPHENYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

4,4-DIPHENYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

Cat. No.: B4753748
M. Wt: 453.5 g/mol
InChI Key: CACBMNBJBXVPSR-UHFFFAOYSA-N
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Description

4,4-DIPHENYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIPHENYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the condensation of appropriate phenolic and amine precursors under controlled conditions. Common synthetic routes may include:

    Step 1: Formation of the benzoxazine ring through the reaction of a phenol derivative with formaldehyde and an amine.

    Step 2: Introduction of the diphenyl and trimethoxyphenyl groups via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents play a crucial role in enhancing reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-DIPHENYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized products.

    Reduction: Formation of reduced derivatives, often using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4,4-DIPHENYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-DIPHENYL-2-(2,3,4-TRIMETHOXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE: can be compared with other benzoxazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4,4-diphenyl-2-(2,3,4-trimethoxyphenyl)-1,2-dihydro-3,1-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO4/c1-31-25-19-18-22(26(32-2)27(25)33-3)28-30-24-17-11-10-16-23(24)29(34-28,20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-19,28,30H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACBMNBJBXVPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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